molecular formula C7H11N3O4S B11779458 5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole

5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B11779458
M. Wt: 233.25 g/mol
InChI Key: IGLKEJIEDYKQRY-UHFFFAOYSA-N
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Description

5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with an ethylsulfonylmethyl group at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position. This compound is part of a broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Ethylsulfonylmethyl Substitution: The ethylsulfonylmethyl group can be introduced through a nucleophilic substitution reaction using ethylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are commonly employed.

Major Products Formed

Scientific Research Applications

5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-(Ethylsulfonyl)-1-methyl-1H-tetrazole: Similar in structure but contains a tetrazole ring instead of a pyrazole ring.

    4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid: Contains an ethylsulfonyl group but differs in the core structure and functional groups.

Uniqueness

5-((Ethylsulfonyl)methyl)-1-methyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other sulfur-containing heterocycles .

Properties

Molecular Formula

C7H11N3O4S

Molecular Weight

233.25 g/mol

IUPAC Name

5-(ethylsulfonylmethyl)-1-methyl-4-nitropyrazole

InChI

InChI=1S/C7H11N3O4S/c1-3-15(13,14)5-7-6(10(11)12)4-8-9(7)2/h4H,3,5H2,1-2H3

InChI Key

IGLKEJIEDYKQRY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=C(C=NN1C)[N+](=O)[O-]

Origin of Product

United States

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